3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.
Introduction of the Benzamide Moiety: This step may involve the reaction of the thiadiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with p-tolylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.
Substitution: The chlorines on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Many thiadiazole derivatives exhibit significant antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors of various enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.
Anticancer Agents: Research has indicated potential anticancer activity for certain thiadiazole compounds.
Industry
Agriculture: Used as pesticides or herbicides.
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzamide
- 3-Amino-4-chlorobenzamide
- 4-Aminohippuric acid
Comparison
Compared to similar compounds, 3,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may exhibit unique properties due to the presence of the thiadiazole ring and the specific substitution pattern on the benzene ring
Properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2S2/c1-10-2-4-14(5-3-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)11-6-12(19)8-13(20)7-11/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVQQBYOGYUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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